3-Hydroxy-OPC8-CoA

Jasmonic Acid Biosynthesis Peroxisomal Metabolism Plant Signaling

3-Hydroxy-OPC8-CoA (CHEBI:80450) is the structurally specific, medium-chain 3-hydroxyacyl-CoA intermediate of the peroxisomal jasmonic acid β-oxidation cycle. Its cyclopentanone ring and unsaturated side chain are essential for engagement with JA-pathway-specific enzymes, including the multifunctional protein (MFP). Generic straight-chain 3-hydroxyacyl-CoAs cannot substitute—this compound is the correct physiological substrate for 3-hydroxyacyl-CoA dehydrogenase activity assays, LC-MS/MS flux quantification in planta, and in vitro validation of engineered enzyme variants (ACX, MFP) for crop stress-tolerance programs. Procure as an analytical standard to ensure accurate kinetic determinations (Km, Vmax) and inhibitor screening without confounding off-target effects on general fatty acid β-oxidation.

Molecular Formula C39H64N7O19P3S
Molecular Weight 1059.9 g/mol
Cat. No. B1264880
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxy-OPC8-CoA
Molecular FormulaC39H64N7O19P3S
Molecular Weight1059.9 g/mol
Structural Identifiers
SMILESCCC=CCC1C(CCC1=O)CCCCCC(CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O)O)O)O
InChIInChI=1S/C39H64N7O19P3S/c1-4-5-7-12-26-24(13-14-27(26)48)10-8-6-9-11-25(47)19-30(50)69-18-17-41-29(49)15-16-42-37(53)34(52)39(2,3)21-62-68(59,60)65-67(57,58)61-20-28-33(64-66(54,55)56)32(51)38(63-28)46-23-45-31-35(40)43-22-44-36(31)46/h5,7,22-26,28,32-34,38,47,51-52H,4,6,8-21H2,1-3H3,(H,41,49)(H,42,53)(H,57,58)(H,59,60)(H2,40,43,44)(H2,54,55,56)/b7-5-/t24-,25?,26-,28+,32+,33+,34?,38+/m0/s1
InChIKeyPDDHCVXPABQISO-PTAVJDKESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Hydroxy-OPC8-CoA: What is This Jasmonate Pathway Intermediate?


3-Hydroxy-OPC8-CoA (CHEBI:80450; KEGG:C16329) is a medium-chain 3-hydroxyacyl-CoA derivative, with molecular formula C39H64N7O19P3S and molecular weight of 1059.9 g/mol [1]. It functions as a specific and transient intermediate in the peroxisomal β-oxidation phase of jasmonic acid (JA) biosynthesis in plants, where it is formed during the conversion of 12-oxo-phytodienoic acid (OPDA) to JA [2].

Why Generic Substitution of 3-Hydroxy-OPC8-CoA Fails in Metabolic Studies


Generic substitution with other medium-chain 3-hydroxyacyl-CoAs is not possible because 3-Hydroxy-OPC8-CoA is a structurally specific intermediate whose cyclopentanone ring and unsaturated side chain are essential for proper engagement with the enzymes of the jasmonate-specific β-oxidation cycle. Its conversion is catalyzed by specific enzymes, including a multifunctional protein (MFP) with enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities, which is part of a dedicated peroxisomal machinery for JA biosynthesis [1]. Using a generic analog like a straight-chain 3-hydroxyacyl-CoA would not accurately report on flux through this specialized pathway and could lead to misinterpretation of metabolic regulation [2].

3-Hydroxy-OPC8-CoA: A Product-Specific Quantitative Evidence Guide for Procurement and Research


Absolute Requirement for Specific Jasmonate Intermediate in Peroxisomal β-Oxidation

The compound 3-Hydroxy-OPC8-CoA is not a general fatty acid β-oxidation substrate but a specific intermediate in the dedicated jasmonic acid biosynthetic pathway [1]. Its formation is strictly dependent on the prior activity of OPC-8:0 CoA Ligase1 (OPCL1), an enzyme specifically identified for JA biosynthesis. Genetic knockout of OPCL1 in Arabidopsis thaliana leads to a 0% conversion of the precursor OPC-8:0 to downstream JA products, as quantified by JA level reduction and precursor hyperaccumulation [1].

Jasmonic Acid Biosynthesis Peroxisomal Metabolism Plant Signaling

Unique Substrate Specificity at the β-Oxidation Entry Point

The entry of OPC-8:0 into the β-oxidation cycle requires its specific activation to OPC8-CoA by the enzyme OPC-8:0 CoA Ligase (OPCL1). A functional analysis of the AAE gene family in Arabidopsis revealed that out of several acyl-CoA synthetases, only the OPCL1 protein (At1g20510) demonstrated OPC-8:CoA ligase activity in vitro [1]. This high specificity means that other acyl-activating enzymes in the same family cannot substitute, making OPC8-CoA (and its subsequent metabolites like 3-Hydroxy-OPC8-CoA) unique intermediates.

Substrate Specificity Acyl-CoA Synthetase Metabolic Engineering

Differential Kinetic Preference for OPC8-CoA by Acyl-CoA Oxidase

The first step of β-oxidation is catalyzed by acyl-CoA oxidase (ACX). While Arabidopsis has multiple ACX isoforms (ACX1-5), in vitro studies show a distinct substrate preference. Recombinant ACX1A clearly demonstrates OPC8-CoA as a preferred substrate compared to other acyl-CoAs [1]. While direct Km values for 3-Hydroxy-OPC8-CoA are not reported, the demonstrated preference for the parent OPC8-CoA establishes that the subsequent 3-hydroxy intermediate is also channeled through a preferred enzymatic route.

Acyl-CoA Oxidase Enzyme Kinetics Flux Analysis

3-Hydroxy-OPC8-CoA: Best Research and Industrial Application Scenarios


Metabolic Flux Analysis of Jasmonic Acid Biosynthesis

Researchers aiming to quantify carbon flux through the JA biosynthetic pathway in plants or heterologous systems should procure 3-Hydroxy-OPC8-CoA as an analytical standard for LC-MS/MS. Its presence is a direct readout for the functionality of the OPC-8:0 β-oxidation cycle [1]. This is essential for studies investigating plant stress responses, where JA levels are tightly regulated [2].

In Vitro Enzyme Characterization and Inhibitor Screening

For enzymologists studying the multifunctional protein (MFP) or other JA-specific β-oxidation enzymes, 3-Hydroxy-OPC8-CoA is the correct physiological substrate for 3-hydroxyacyl-CoA dehydrogenase activity assays [1]. Using this specific substrate allows for accurate determination of enzyme kinetics (Km, Vmax) and the identification of potential inhibitors that target the JA pathway without affecting general fatty acid β-oxidation [2].

Metabolic Engineering for Enhanced Plant Stress Tolerance

Industrial or agricultural biotechnology projects focused on engineering crops for improved pest resistance or stress tolerance often require manipulation of JA signaling. Procuring 3-Hydroxy-OPC8-CoA enables the in vitro validation of engineered enzyme variants (e.g., ACX, MFP) with altered substrate specificity or catalytic efficiency, providing a quantitative basis for selecting optimal variants for in planta transformation [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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